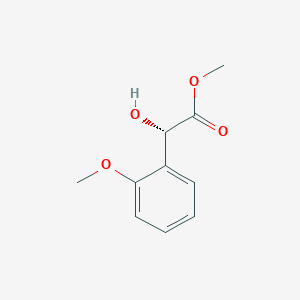

methanol CAS No. 303151-76-0](/img/structure/B2805491.png)

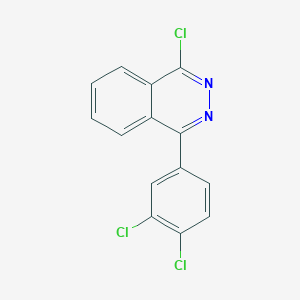

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

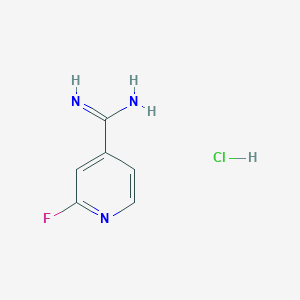

The closest compound I found is [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride . It’s a chemical with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol .

Molecular Structure Analysis

The InChI key for [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride is JVQYWHGODHSTAM-UHFFFAOYSA-N . The SMILES string is NCC1=C (Cl)C=C (C=N1)C (F) (F)F .科学的研究の応用

Environmental Impact Assessment

Krijgsheld and Gen (1986) discussed the consequences of contamination by chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. They highlighted the moderate to considerable toxic effects these compounds exert on mammalian and aquatic life, emphasizing the need for effective management and treatment strategies to mitigate their impact on ecosystems (K. Krijgsheld & A. D. Gen, 1986).

Wastewater Treatment and Reclamation

Goodwin et al. (2018) explored treatment options for reclaiming wastewater produced by the pesticide industry, focusing on a variety of toxic pollutants, including 2,4-dichlorophenol. Their research underscores the importance of biological processes and granular activated carbon in removing pesticides from wastewater, contributing to the creation of high-quality effluent (L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018).

Methanol Synthesis and Applications

Cybulski (1994) reviewed the synthesis of methanol, highlighting its significance as a basic chemical with potential uses as a clean-burning fuel and in various industrial applications. The review elaborates on the catalysts, mechanisms, and processes involved in methanol production, contributing to our understanding of its role in sustainable energy and chemical synthesis (A. Cybulski, 1994).

Biotechnological Utilization of Methanol

Strong, Xie, and Clarke (2015) discussed the potential biotechnological applications of methanotrophic bacteria that use methane as their sole carbon source. These applications include the production of single-cell protein, biopolymers, and other valuable products, demonstrating methanol's role in supporting innovative and sustainable biotechnological solutions (P. Strong, S. Xie, & W. Clarke, 2015).

Methanol as a Chemical Marker in Industrial Applications

Jalbert et al. (2019) provided a comprehensive literature review on the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. This research highlights methanol's utility in monitoring cellulosic insulation degradation, indicating its importance in maintaining the reliability and efficiency of power transmission systems (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is often used in organic synthesis reactions as a catalyst, reagent, and intermediate .

Mode of Action

It’s known to exhibit high reactivity, which suggests it may interact with its targets through covalent bonding or other chemical interactions .

Pharmacokinetics

Its physical properties such as boiling point (50-55 °c/11 mmhg), melting point (16-20 °c), and density (1524 g/mL at 25 °C) suggest that it may have certain pharmacokinetic characteristics .

Result of Action

Given its high reactivity, it’s likely to induce significant changes in the molecular structure of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from heat sources and high temperatures . It should also be handled with appropriate protective equipment to avoid skin contact and inhalation .

特性

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3F3NO/c14-7-1-2-8(9(15)4-7)12(21)11-10(16)3-6(5-20-11)13(17,18)19/h1-5,12,21H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLSJRCBDDXZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)

![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylbenzamide](/img/structure/B2805420.png)

![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)